4-chloro-1-N,3-N-di(cycloheptyl)benzene-1,3-disulfonamide
Overview
Description
4-chloro-1-N,3-N-di(cycloheptyl)benzene-1,3-disulfonamide is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a chlorine atom and two cycloheptyl groups attached to sulfonamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-N,3-N-di(cycloheptyl)benzene-1,3-disulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and cycloheptylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation.
Procedure: The 4-chlorobenzenesulfonyl chloride is reacted with cycloheptylamine in the presence of a base like triethylamine to form the desired sulfonamide product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-N,3-N-di(cycloheptyl)benzene-1,3-disulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide groups can participate in redox reactions, although these are less common.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve agents like hydrogen peroxide or potassium permanganate.
Hydrolysis Conditions: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine nucleophile would yield a new sulfonamide derivative, while hydrolysis would produce sulfonic acid and cycloheptylamine.
Scientific Research Applications
4-chloro-1-N,3-N-di(cycloheptyl)benzene-1,3-disulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-chloro-1-N,3-N-di(cycloheptyl)benzene-1,3-disulfonamide exerts its effects depends on its interaction with molecular targets. The sulfonamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The chlorine atom and cycloheptyl groups may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-N,3-N-di(cyclohexyl)benzene-1,3-disulfonamide: Similar structure but with cyclohexyl groups instead of cycloheptyl.
4-chloro-1-N,3-N-di(cyclopentyl)benzene-1,3-disulfonamide: Contains cyclopentyl groups.
4-chloro-1-N,3-N-di(cyclooctyl)benzene-1,3-disulfonamide: Features cyclooctyl groups.
Uniqueness
The uniqueness of 4-chloro-1-N,3-N-di(cycloheptyl)benzene-1,3-disulfonamide lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The larger cycloheptyl groups may provide steric hindrance, affecting the compound’s interactions with other molecules.
Properties
IUPAC Name |
4-chloro-1-N,3-N-di(cycloheptyl)benzene-1,3-disulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31ClN2O4S2/c21-19-14-13-18(28(24,25)22-16-9-5-1-2-6-10-16)15-20(19)29(26,27)23-17-11-7-3-4-8-12-17/h13-17,22-23H,1-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNCTWRDRJNNBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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